molecular formula C8H14O B3028649 trans-2-Octenal CAS No. 2548-87-0

trans-2-Octenal

Cat. No. B3028649
Key on ui cas rn: 2548-87-0
M. Wt: 126.2 g/mol
InChI Key: LVBXEMGDVWVTGY-VOTSOKGWSA-N
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Patent
US04045475

Procedure details

The above vinyl ether was dissolved in benzene (100 ml.) and the solution was refluxed for 120 hours under Argon. The solvent was removed at reduced pressure to give a yellow oil (~ 1.289 g.). This was chromatographed on 25 g. of silica gel and elution with 1:9 parts by volume of ether:petroleum ether (b.p. 30°-60°) gave 792 mg. of material. This was further purified by Kugelrohr distillation at 36°/0.5 mmHg to yield 3(S),7-dimethyl-4trans)octenal as a colorless oil, [α] D25 + 30.18° (c= 3.572, CHCl3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][CH:4]=[CH2:5])=C.[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[CH:4](=[O:5])[CH:3]=[CH:10][CH2:11][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OC=C
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 120 hours under Argon
Duration
120 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil (~ 1.289 g.)
CUSTOM
Type
CUSTOM
Details
This was chromatographed on 25 g
WASH
Type
WASH
Details
of silica gel and elution with 1:9 parts by volume of ether
CUSTOM
Type
CUSTOM
Details
petroleum ether (b.p. 30°-60°) gave 792 mg
DISTILLATION
Type
DISTILLATION
Details
This was further purified by Kugelrohr distillation at 36°/0.5 mmHg

Outcomes

Product
Name
Type
product
Smiles
C(C=CCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04045475

Procedure details

The above vinyl ether was dissolved in benzene (100 ml.) and the solution was refluxed for 120 hours under Argon. The solvent was removed at reduced pressure to give a yellow oil (~ 1.289 g.). This was chromatographed on 25 g. of silica gel and elution with 1:9 parts by volume of ether:petroleum ether (b.p. 30°-60°) gave 792 mg. of material. This was further purified by Kugelrohr distillation at 36°/0.5 mmHg to yield 3(S),7-dimethyl-4trans)octenal as a colorless oil, [α] D25 + 30.18° (c= 3.572, CHCl3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][CH:4]=[CH2:5])=C.[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[CH:4](=[O:5])[CH:3]=[CH:10][CH2:11][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OC=C
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 120 hours under Argon
Duration
120 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil (~ 1.289 g.)
CUSTOM
Type
CUSTOM
Details
This was chromatographed on 25 g
WASH
Type
WASH
Details
of silica gel and elution with 1:9 parts by volume of ether
CUSTOM
Type
CUSTOM
Details
petroleum ether (b.p. 30°-60°) gave 792 mg
DISTILLATION
Type
DISTILLATION
Details
This was further purified by Kugelrohr distillation at 36°/0.5 mmHg

Outcomes

Product
Name
Type
product
Smiles
C(C=CCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04045475

Procedure details

The above vinyl ether was dissolved in benzene (100 ml.) and the solution was refluxed for 120 hours under Argon. The solvent was removed at reduced pressure to give a yellow oil (~ 1.289 g.). This was chromatographed on 25 g. of silica gel and elution with 1:9 parts by volume of ether:petroleum ether (b.p. 30°-60°) gave 792 mg. of material. This was further purified by Kugelrohr distillation at 36°/0.5 mmHg to yield 3(S),7-dimethyl-4trans)octenal as a colorless oil, [α] D25 + 30.18° (c= 3.572, CHCl3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][CH:4]=[CH2:5])=C.[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[CH:4](=[O:5])[CH:3]=[CH:10][CH2:11][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OC=C
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 120 hours under Argon
Duration
120 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil (~ 1.289 g.)
CUSTOM
Type
CUSTOM
Details
This was chromatographed on 25 g
WASH
Type
WASH
Details
of silica gel and elution with 1:9 parts by volume of ether
CUSTOM
Type
CUSTOM
Details
petroleum ether (b.p. 30°-60°) gave 792 mg
DISTILLATION
Type
DISTILLATION
Details
This was further purified by Kugelrohr distillation at 36°/0.5 mmHg

Outcomes

Product
Name
Type
product
Smiles
C(C=CCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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